Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential in creating novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but with an acetate group instead of a pyrazole ring.
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate: Contains a piperidine ring instead of a pyrazole ring.
Uniqueness
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of a bromopyridine moiety with a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Biological Activity
Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H10BrN3O2
- CAS Number : 1269293-79-9
- Molecular Weight : 296.12 g/mol
The compound features a pyrazole ring substituted with a bromopyridine moiety, which is crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a study evaluated various ethyl-substituted pyrazole derivatives, including those similar to this compound, using a carrageenan-induced paw edema model in rats. The results indicated that certain modifications to the pyrazole scaffold could enhance anti-inflammatory activity significantly compared to control groups .
Compound | Anti-inflammatory Activity (Inhibition %) |
---|---|
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 68% |
This compound | TBD |
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of ethyl pyrazole derivatives. Studies have shown that compounds with similar structures can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the pyridine ring may enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 µg/mL |
Escherichia coli | 4 µg/mL |
Case Study: Synthesis and Evaluation
A notable study synthesized various ethyl pyrazole derivatives, including this compound, evaluating their biological activities through in vitro assays. The synthesis involved reacting diethyl oxalate with substituted acetophenones under basic conditions, followed by hydrazine hydrate treatment. The resultant compounds underwent extensive characterization using techniques such as IR spectroscopy and NMR .
Research Findings
Research has indicated that modifications at the pyrazole position can lead to enhanced biological activity. For example:
- Substituents at the 5-position of the pyrazole ring significantly affect anti-inflammatory potency.
- The introduction of electron-withdrawing groups has been shown to improve antibacterial activity against resistant strains.
Properties
CAS No. |
915394-68-2 |
---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-5-14-15(7-8)10-4-3-9(12)6-13-10/h3-7H,2H2,1H3 |
InChI Key |
HNVHJAHARXFVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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